molecular formula C21H26N2O2 B12622383 {(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol CAS No. 917572-35-1

{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol

Cat. No.: B12622383
CAS No.: 917572-35-1
M. Wt: 338.4 g/mol
InChI Key: QRXTXWDNOOSCKF-HXUWFJFHSA-N
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Description

{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol is a complex organic compound that features a unique combination of azetidine, morpholine, and diphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 1-(diphenylmethyl)azetidin-3-ol with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like iron(III) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The azetidine and morpholine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of {(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol is unique due to the presence of both azetidine and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

917572-35-1

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

[(3R)-4-(1-benzhydrylazetidin-3-yl)morpholin-3-yl]methanol

InChI

InChI=1S/C21H26N2O2/c24-15-20-16-25-12-11-23(20)19-13-22(14-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21,24H,11-16H2/t20-/m1/s1

InChI Key

QRXTXWDNOOSCKF-HXUWFJFHSA-N

Isomeric SMILES

C1COC[C@H](N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CO

Canonical SMILES

C1COCC(N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CO

Origin of Product

United States

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